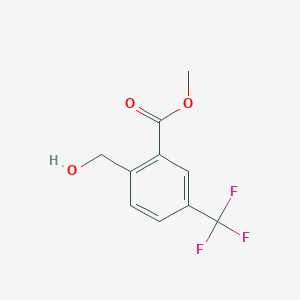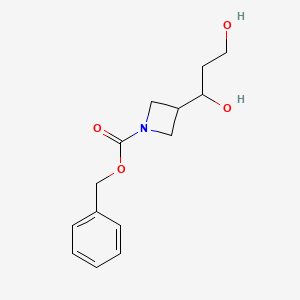
1-(3-But-3-enylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-But-3-enylphenyl)ethanone is an organic compound with the molecular formula C12H14O It is characterized by a phenyl ring substituted with a but-3-enyl group and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-But-3-enylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-but-3-enylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-But-3-enylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(3-But-3-enylphenyl)ethanoic acid.
Reduction: 1-(3-But-3-enylphenyl)ethanol.
Substitution: 1-(3-But-3-enylphenyl)-2-chloroethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-But-3-enylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the manufacture of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-But-3-enylphenyl)ethanone exerts its effects depends on its chemical structure. The phenyl ring can participate in π-π interactions, while the ethanone group can act as an electrophile in various reactions. The but-3-enyl group provides additional sites for chemical modification, enhancing the compound’s versatility.
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, targeting specific positions on the ring.
Nucleophilic Addition: The ethanone group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
1-(3-Benzoylphenyl)ethanone: Similar structure but with a benzoyl group instead of a but-3-enyl group.
1-(3-Phenylpropyl)ethanone: Similar structure but with a phenylpropyl group instead of a but-3-enyl group.
Uniqueness: 1-(3-But-3-enylphenyl)ethanone is unique due to the presence of the but-3-enyl group, which provides additional reactivity and potential for chemical modification compared to its analogs. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
358751-04-9 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-(3-but-3-enylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-3-4-6-11-7-5-8-12(9-11)10(2)13/h3,5,7-9H,1,4,6H2,2H3 |
InChI-Schlüssel |
YPSAZENIVAGQHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


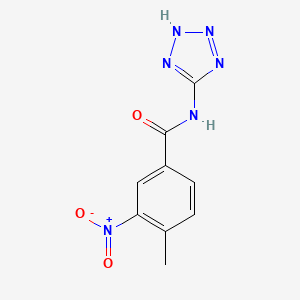
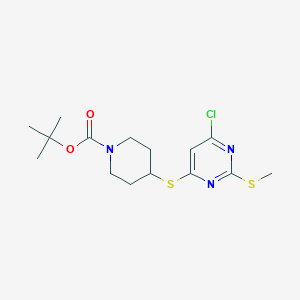



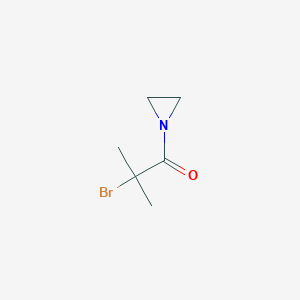
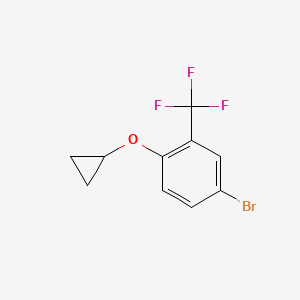
![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
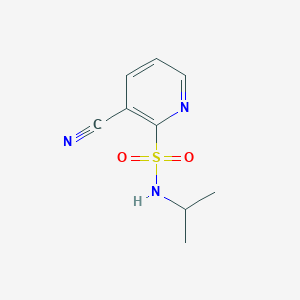

![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13968661.png)

